molecular formula C14H16N4O3S B13996075 6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide CAS No. 60663-70-9

6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide

Cat. No.: B13996075
CAS No.: 60663-70-9
M. Wt: 320.37 g/mol
InChI Key: KWYYKIBZDIUXRG-UHFFFAOYSA-N
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Description

6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an amino group, a methoxyethyl group, and a phenylpyrimidine core with a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyethylamine with a suitable pyrimidine derivative, followed by the introduction of the phenyl group and the carbothioamide functionality. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The amino and methoxyethyl groups can participate in nucleophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1-(2-methoxyethyl)-2,4(1H,3H)-pyrimidinedione
  • 6-amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 6-amino-4-hydroxy-1-(2-methoxyethyl)-1H-pyrimidin-2-one

Uniqueness

6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

60663-70-9

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide

InChI

InChI=1S/C14H16N4O3S/c1-21-8-7-18-11(15)10(12(19)17-14(18)20)13(22)16-9-5-3-2-4-6-9/h2-6H,7-8,15H2,1H3,(H,16,22)(H,17,19,20)

InChI Key

KWYYKIBZDIUXRG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=C(C(=O)NC1=O)C(=S)NC2=CC=CC=C2)N

Origin of Product

United States

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